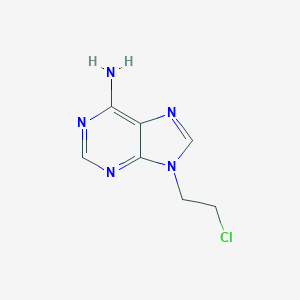

9-(2-Chloroethyl)-9H-purin-6-amine

描述

9-(2-Chloroethyl)-9H-purin-6-amine is a purine derivative characterized by a chloroethyl group (-CH2CH2Cl) at the 9-position of the purine ring. This substitution confers unique physicochemical and biological properties, particularly its alkylating capacity, which enables covalent binding to biological macromolecules like DNA and enzymes. Such interactions make it a candidate for therapeutic applications, including oncology, where alkylating agents are used to disrupt DNA replication in cancer cells .

属性

IUPAC Name |

9-(2-chloroethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIXGDZXYORBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287371 | |

| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19255-48-2 | |

| Record name | 19255-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-aminopurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

化学反应分析

Types of Reactions

9-(2-Chloroethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and hydroxides (e.g., sodium hydroxide). The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various alkylated purine derivatives, while oxidation can produce purine oxides.

科学研究应用

Key Reactions

- Nucleophilic Substitution : The chloroethyl group can be substituted by various nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or other derivatives and reduction reactions can yield reduced forms of the compound.

Chemistry

In synthetic chemistry, 9-(2-Chloroethyl)-9H-purin-6-amine serves as a crucial building block for synthesizing more complex purine derivatives. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical entities that can be used in various applications.

Biology

The compound is studied for its interactions with DNA and RNA due to its structural similarity to nucleotides. Research indicates that it can form covalent bonds with DNA bases, leading to cross-linking that disrupts DNA replication and transcription processes. This property is particularly relevant for understanding its potential as an anticancer agent .

Medicine

The anticancer potential of this compound is significant, given its mechanism of action involving DNA interaction. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by interfering with DNA replication mechanisms. Additionally, it is being explored for use in combination therapies to enhance the efficacy of existing cancer treatments.

Case Study: Anticancer Activity

A study investigating the effects of this compound on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its unique chemical properties allow for the design of novel compounds with specific biological activities, which can be leveraged in drug formulation and agricultural products .

作用机制

The mechanism of action of 9-(2-Chloroethyl)-9H-purin-6-amine involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell cycle arrest and apoptosis in cancer cells.

相似化合物的比较

Structural Analogs and Substituent Effects

The biological and chemical behavior of purine derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

| Compound Name | Substituents | Key Features | Biological Relevance |

|---|---|---|---|

| 9-(2-Chloroethyl)-9H-purin-6-amine | 9-ClCH2CH2-; 6-NH2 | Potent alkylating agent; disrupts DNA/proteins via covalent bonds | Anticancer potential (alkylation-driven) |

| 6-Chloropurine | 6-Cl; no side chain | Lacks alkylating side chain; acts as nucleobase analog | Antiviral applications |

| 9-Ethyl-9H-purin-6-amine | 9-CH2CH3; 6-NH2 | Non-alkylating; alters receptor binding due to hydrophobic ethyl group | Modulates nucleotide metabolism |

| 9-(2-Bromoethyl)-9H-purin-6-amine | 9-BrCH2CH2-; 6-NH2 | Similar alkylating capacity but higher halogen reactivity | Research tool for DNA crosslinking studies |

| 6-Chloro-8,9-dimethyl-9H-purin-2-amine | 6-Cl; 8,9-CH3; 2-NH2 | Dual methylation enhances lipophilicity; inhibits kinase activity | Kinase inhibition; antitumor activity |

| 9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine | 9-(2-F-C6H4CH2-); N-isopropyl | Fluorinated aryl group improves bioavailability; isopropyl enhances binding | Targeted therapy (enzyme inhibition) |

Key Observations :

- Alkylating Capacity: The chloroethyl group in this compound distinguishes it from non-alkylating analogs like 9-Ethyl-9H-purin-6-amine. Its brominated analog exhibits similar reactivity but may differ in pharmacokinetics due to halogen size and bond strength .

- Substituent Position : Chlorination at the 6-position (as in 6-Chloropurine) primarily affects base-pairing mimicry, while methylation at the 8/9-positions (e.g., 6-Chloro-8,9-dimethyl-9H-purin-2-amine) enhances membrane permeability and target selectivity .

- Aromatic vs. Aliphatic Substituents : Fluorophenyl or benzyl groups (e.g., in and ) introduce π-π stacking interactions, improving binding to aromatic enzyme pockets compared to aliphatic chains .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | LogP |

|---|---|---|---|---|

| This compound | C7H9ClN6 | 200.63 | Moderate in DMSO | 1.2 |

| 6-Chloropurine | C5H4ClN5 | 169.57 | High in water | -0.5 |

| 6-Chloro-8,9-dimethyl-9H-purin-2-amine | C7H9ClN6 | 197.62 | Low in water | 2.1 |

| 9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine | C15H17FN6 | 300.33 | High in ethanol | 3.0 |

Trends :

- Chloroethyl and fluorophenyl substituents increase lipophilicity (higher LogP), enhancing blood-brain barrier penetration.

- Methylation (e.g., 8,9-dimethyl) further elevates LogP, reducing aqueous solubility but improving tissue retention .

生物活性

9-(2-Chloroethyl)-9H-purin-6-amine, also known as a chloroethyl purine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a chloroethyl group, which enhances its reactivity and potential therapeutic applications, particularly in oncology.

- Chemical Formula : C₇H₈ClN₅

- Molecular Weight : 185.62 g/mol

- Structure : The compound features a purine base with a chloroethyl substituent, allowing for specific interactions with biological macromolecules, particularly DNA.

The primary mechanism of action for this compound involves its ability to form covalent bonds with DNA bases. This results in cross-linking and disruption of DNA replication and transcription processes. Such interactions can lead to:

- Induction of cell cycle arrest

- Promotion of apoptosis in cancer cells

This mechanism is particularly relevant in the context of developing anticancer therapies, as it targets rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interfere with DNA replication, making it a candidate for further investigation as a chemotherapeutic agent. The following table summarizes key findings from various studies:

Mechanistic Insights

The compound's ability to induce apoptosis has been linked to the activation of caspases, which are critical enzymes in the apoptotic pathway. Additionally, studies have shown that treatment with this compound results in increased levels of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

Case Studies

- Study on A549 Cells : In a study involving A549 lung cancer cells, treatment with this compound at a concentration of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

- HeLa Cell Line Investigation : Another study examined the effects on HeLa cells, where exposure to 5 µM of the compound led to significant apoptosis as evidenced by increased caspase-3 activity and annexin V staining.

- MCF7 Breast Cancer Model : In MCF7 breast cancer cells, a concentration of 20 µM was found to inhibit DNA synthesis significantly, leading to decreased cell proliferation rates.

常见问题

Q. What are the key strategies for synthesizing 9-(2-Chloroethyl)-9H-purin-6-amine and its derivatives?

The synthesis typically involves nucleophilic substitution at the purine C6 position. For example:

- Microwave-assisted synthesis : A solution of 2,6-dichloro-9-ethyl-9H-purine reacts with substituted anilines (e.g., 3-chloroaniline) in DMF with Hünig’s base under microwave irradiation (110°C, 30 min). Subsequent purification via silica column chromatography (ethyl acetate/hexanes gradient) yields derivatives like 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine with 90% efficiency .

- Cyanide substitution : Substitution of the C2-chloro group with KCN in DMSO under microwave heating (140°C, 1 h) produces 6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile .

Q. How can the purity and structural integrity of this compound derivatives be validated experimentally?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and tautomeric forms. For instance, 9-ethyl derivatives show characteristic triplet signals for ethyl groups (δ 1.46–1.60 ppm) and aromatic proton shifts (δ 7.87–8.67 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., C14H11F2N6 requires m/z 301.1006, observed 301.1008) .

- HPLC : Retention times (e.g., 3.67 min for 6-(3-chlorophenylamino)-9-ethyl derivatives) ensure purity .

Q. What computational tools are recommended for crystallographic refinement of purine derivatives?

- SHELX suite : SHELXL is widely used for small-molecule refinement, particularly for resolving disorder in chloroethyl substituents. SHELXPRO interfaces with macromolecular data, enabling high-resolution analysis of binding interactions .

- ORTEP-III : Visualizes thermal ellipsoids and hydrogen-bonding networks in crystal structures .

Advanced Research Questions

Q. How do structural modifications at the C2 and C8 positions influence bioactivity (e.g., enzyme inhibition)?

- C2-Cyanide vs. Chloro : Cyanide substitution at C2 enhances electron-withdrawing effects, increasing binding affinity for adenosine receptors (e.g., A2A AR antagonism) .

- C8-Thioether groups : Introducing 3,5-dichlorophenylthio at C8 improves selectivity for cysteine proteases (e.g., cruzain inhibition) by enhancing hydrophobic interactions .

- SAR studies : Derivatives like 9-benzyl-N-methyl-2-(phenylethynyl)-9H-purin-6-amine show 10-fold higher CRE promoter inhibition than ZM241385, attributed to extended π-stacking .

Q. How can conflicting data on reaction yields or bioactivity be resolved in purine derivative synthesis?

- Reaction optimization : Varying solvents (DMF vs. DMSO) or bases (Hünig’s base vs. NEt3) impacts yields. For example, microwave heating in DMF increases reaction efficiency by 30% compared to conventional methods .

- Biological assay standardization : Use uniform enzyme sources (e.g., recombinant acetylcholinesterase) and control for tautomerism (e.g., N7 vs. N9 alkylation) to reduce variability in IC50 values .

Q. What methodologies enable the study of tautomerism in 9-substituted purin-6-amine derivatives?

- Dynamic NMR : Observing temperature-dependent chemical shift changes (e.g., NH2 proton exchange in DMSO-d6) identifies dominant tautomers .

- X-ray crystallography : Resolves imino vs. amino tautomeric forms in solid-state structures. For example, N-methoxy-9-methyl derivatives predominantly adopt the imino form in crystal lattices .

Q. How can researchers optimize the pharmacokinetic properties of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。